An In-depth Technical Guide to Acid Green 50 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Acid Green 50 for Researchers and Drug Development Professionals
Introduction
Acid Green 50, also known by its synonyms Lissamine Green B and Food Green S, is a synthetic triarylmethane dye. It is a water-soluble anionic dye characterized by its vibrant green color.[1] While historically used in food, cosmetics, and textiles, its application in biomedical research has garnered significant interest.[2][3] This is primarily due to its utility as a vital stain in ophthalmology for assessing ocular surface integrity and its potential as an antiviral agent.[3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental applications of Acid Green 50 relevant to researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Formula
Acid Green 50 is the sodium salt of N-[4-[--INVALID-LINK--methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium. Its structure features a central carbon atom bonded to three aromatic rings, a characteristic of triarylmethane dyes. The presence of sulfonic acid groups enhances its water solubility.[1]
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Chemical Formula: C₂₇H₂₅N₂NaO₇S₂[5]
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IUPAC Name: sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate
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CAS Number: 3087-16-9
Physicochemical Properties
A summary of the key quantitative data for Acid Green 50 is presented in the table below, facilitating easy comparison of its properties.
| Property | Value |
| Molecular Weight | 576.6 g/mol [5] |
| Appearance | Dark red to brown or blue-green powder[3] |
| Solubility | Soluble in cold water, easily soluble in hot water, and soluble in ethanol.[3] |
| Absorption Maxima (λmax) | 633.0 - 637.0 nm (in H₂O) |
| Synonyms | Lissamine Green B, Green S, Food Green S, Wool Green S, C.I. 44090 |
Experimental Protocols and Applications
This section details methodologies for key experiments involving Acid Green 50, providing a foundation for its application in research and development.
Vital Staining of the Ocular Surface
Acid Green 50 is extensively used in ophthalmology to stain dead or degenerated cells on the cornea and conjunctiva, aiding in the diagnosis of conditions like dry eye disease.[4][6][7] Unlike some other stains, it is minimally irritating to the eye.[4]
Experimental Protocol: Clinical Ocular Surface Staining
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Preparation: A sterile, individually wrapped paper strip impregnated with Lissamine Green is required. A sterile saline solution should be available.
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Application:
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Moisten the tip of the dye-impregnated paper strip with a single drop of sterile saline.
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Instruct the patient to look upwards.
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Gently apply the moistened tip of the strip to the inferior bulbar or palpebral conjunctiva. Avoid direct contact with the cornea.
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The dye can also be instilled by allowing the saline/dye solution to drop from the strip onto the conjunctiva without direct contact.
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Observation:
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Wait for approximately two minutes after instillation for optimal staining.
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Examine the cornea and conjunctiva using a slit lamp with appropriate filters. Dead or degenerated cells will appear stained green.
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Interpretation: The pattern and intensity of the staining can indicate the severity and location of ocular surface damage.[8] For instance, nasal conjunctival staining is often an early indicator of dry eye disease.[7]
Mechanism of Action: Vital Staining
The mechanism of vital staining with Acid Green 50 is based on its ability to penetrate cells with compromised membrane integrity. Healthy epithelial cells with intact membranes and a protective mucin layer are not stained by the dye.[9] However, in cases of cellular degeneration or death, the compromised cell membrane allows the dye to enter and stain the cell nucleus and cytoplasm.
Antiviral Activity Assessment: Plaque Reduction Assay
In vitro studies have indicated that Acid Green 50 can inhibit the formation of Herpes Simplex Virus 1 (HSV-1) plaques, suggesting potential antiviral properties.[3] A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.
Experimental Protocol: HSV-1 Plaque Reduction Assay
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Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and culture until a confluent monolayer is formed.
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Compound Preparation: Prepare serial dilutions of Acid Green 50 in a suitable cell culture medium.
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Infection:
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Remove the culture medium from the cells and infect the monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).
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Incubate for 1-2 hours at 37°C to allow for viral adsorption.
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Treatment:
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Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).
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Overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the prepared concentrations of Acid Green 50. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
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Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until viral plaques are visible in the control wells.
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Quantification:
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Fix the cells with a suitable fixative (e.g., methanol).
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Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
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Count the number of plaques in each well.
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Analysis: Calculate the percentage of plaque reduction for each concentration of Acid Green 50 compared to the virus-only control. The 50% inhibitory concentration (IC₅₀) can then be determined.
Protein Binding Studies
Understanding the interaction of a compound with serum albumins, such as Bovine Serum Albumin (BSA), is crucial in drug development to predict its pharmacokinetic properties. Spectroscopic methods are commonly employed for this purpose.
Experimental Protocol: Spectroscopic Analysis of Acid Green 50-BSA Interaction
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Materials: Acid Green 50, Bovine Serum Albumin (BSA), phosphate (B84403) buffer (pH 7.4).
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Instrumentation: UV-Vis spectrophotometer, Fluorescence spectrophotometer.
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Procedure (Fluorescence Quenching):
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Prepare a stock solution of BSA in phosphate buffer.
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Prepare a stock solution of Acid Green 50 in the same buffer.
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In a series of cuvettes, keep the concentration of BSA constant while titrating with increasing concentrations of Acid Green 50.
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Excite the samples at 280 nm (to excite tryptophan residues in BSA) and record the fluorescence emission spectra (typically from 300 to 500 nm).
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Analysis:
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Observe the quenching (decrease) of BSA's intrinsic fluorescence as the concentration of Acid Green 50 increases.
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Analyze the data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
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Calculate the binding constant (Ka) and the number of binding sites (n).
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Procedure (UV-Vis Absorption):
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Record the UV-Vis absorption spectra of Acid Green 50 in the absence and presence of BSA.
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Changes in the absorption spectrum of the dye upon binding to the protein can indicate complex formation.
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Conclusion
Acid Green 50 is a versatile dye with established and emerging applications in biomedical science. Its well-characterized role as a vital stain in ophthalmology provides a reliable tool for assessing ocular surface health. Furthermore, preliminary evidence of its antiviral activity opens new avenues for research into its potential as a therapeutic agent. The experimental protocols outlined in this guide offer a practical framework for scientists and researchers to explore and leverage the properties of Acid Green 50 in their respective fields.
References
- 1. medkoo.com [medkoo.com]
- 2. Acid Green 50 | 3087-16-9 | FA40988 | Biosynth [biosynth.com]
- 3. Acid Green 50 | 3087-16-9 [chemicalbook.com]
- 4. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Green 50 | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 8. dovepress.com [dovepress.com]
- 9. reviewofoptometry.com [reviewofoptometry.com]
